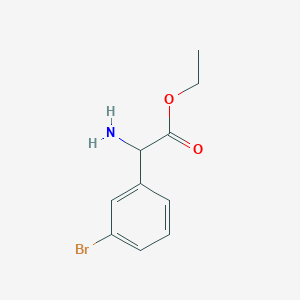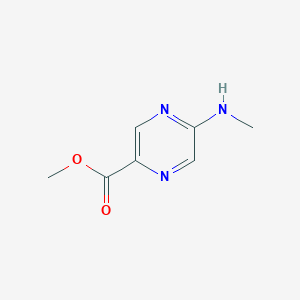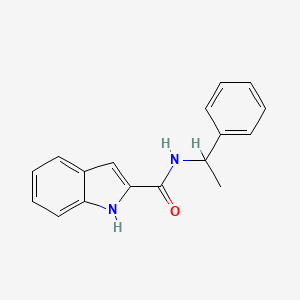
Quinoxalin-6-ylmethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxalin-6-ylmethanamine dihydrochloride (CAS Number: 1276056-88-2) is a chemical compound with the following structure:
C9H9N3⋅2HCl
It consists of a quinoxaline ring fused to a methanamine moiety. The compound is typically found as a white solid. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Méthodes De Préparation
Synthetic Routes: The synthetic routes for Quinoxalin-6-ylmethanamine dihydrochloride involve the condensation of appropriate starting materials. One common method is the reaction between quinoxaline and formaldehyde in the presence of hydrochloric acid. The resulting intermediate undergoes further steps to yield the dihydrochloride salt.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for understanding its preparation.
Analyse Des Réactions Chimiques
Reactivity: Quinoxalin-6-ylmethanamine dihydrochloride can participate in various chemical reactions:
Reduction: It can be reduced to form the corresponding amine.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Oxidation: Oxidation of the compound may lead to the formation of quinoxaline derivatives.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Major Products: The major products depend on the specific reaction conditions. For example:
- Reduction yields the corresponding quinoxalin-6-ylmethanamine.
- Substitution reactions lead to various substituted derivatives.
Applications De Recherche Scientifique
Quinoxalin-6-ylmethanamine dihydrochloride finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing potential drugs due to its structural features.
Biological Studies: Researchers explore its interactions with receptors and enzymes.
Industry: It could be used in the synthesis of other compounds.
Mécanisme D'action
The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular processes. Further studies are needed to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
Quinoxalin-6-ylmethanamine dihydrochloride shares similarities with related compounds such as quinoxaline derivatives and other aminoalkyl compounds. Its uniqueness lies in the combination of quinoxaline and methanamine moieties.
Propriétés
Formule moléculaire |
C9H11Cl2N3 |
|---|---|
Poids moléculaire |
232.11 g/mol |
Nom IUPAC |
quinoxalin-6-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;;/h1-5H,6,10H2;2*1H |
Clé InChI |
IWSAABROHGNSSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CN=C2C=C1CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B13580550.png)
![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)
![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)

![4-[(5-Isoquinolyl)oxy]piperidine](/img/structure/B13580572.png)




![7-chloro-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]quinoline](/img/no-structure.png)
![(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13580606.png)
![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)


